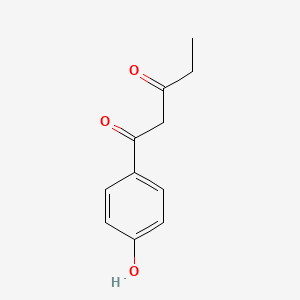

1-(4-Hydroxyphenyl)pentane-1,3-dione

Description

Properties

CAS No. |

91143-26-9 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)pentane-1,3-dione |

InChI |

InChI=1S/C11H12O3/c1-2-9(12)7-11(14)8-3-5-10(13)6-4-8/h3-6,13H,2,7H2,1H3 |

InChI Key |

YVRHBARLTZLHRF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-Hydroxyphenyl)pentane-1,3-dione, emphasizing substituent effects on physicochemical properties, reactivity, and bioactivity:

Substituent Effects on Physicochemical Properties

- Electron-withdrawing groups (e.g., Br, F): Enhance electrophilicity of carbonyl groups, accelerating nucleophilic additions (e.g., enolate formation). Bromine in 1-(4-bromophenyl)pentane-1,3-dione increases reactivity in cross-coupling reactions .

- Electron-donating groups (e.g., OH, OCH3): The hydroxyl group in this compound improves solubility in polar solvents (e.g., water, ethanol) via H-bonding, contrasting with the hydrophobic fluorophenyl analog .

- Chain length: Extending the diketone chain (e.g., heptane vs.

Key Research Findings

Reactivity: The hydroxyl group in this compound enables regioselective functionalization, contrasting with halogenated analogs that favor electrophilic aromatic substitution .

Structure-Activity Relationship (SAR): Cytotoxicity in hydroxyphenyl derivatives is cell line-specific, highlighting the role of substituent electronic effects in targeting cancer pathways .

Q & A

Q. Q1. What are the primary synthetic routes for 1-(4-Hydroxyphenyl)pentane-1,3-dione, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and ethyl acetoacetate under alkaline conditions. Key parameters include:

- Catalyst choice: Sodium hydroxide vs. potassium hydroxide, with NaOH typically yielding 65–70% due to better solubility .

- Solvent optimization: Ethanol/water mixtures reduce side reactions (e.g., aldol condensation) compared to pure ethanol .

- Temperature control: Reactions at 60–70°C minimize decomposition of the diketone moiety.

Characterization via ¹H/¹³C NMR confirms the presence of diketone (δ ~2.8 ppm for methylene protons) and phenolic -OH (δ ~9.5 ppm) .

Advanced: Resolving Data Contradictions in Biological Activity

Q. Q2. How can researchers address conflicting reports on the antimicrobial activity of this compound?

Answer: Discrepancies may arise from:

- Strain specificity: Activity against S. aureus (MIC 32 µg/mL) but not E. coli due to differences in membrane permeability .

- Assay conditions: Varying pH (5.0 vs. 7.4) alters protonation of the phenolic group, affecting membrane interaction.

Methodology: - Standardize testing using CLSI guidelines with positive controls (e.g., ciprofloxacin).

- Perform molecular docking to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) and validate with isothermal titration calorimetry (ITC) .

Basic Structural and Reactivity Analysis

Q. Q3. How is the keto-enol tautomerism of this compound confirmed experimentally?

Answer:

- ¹H NMR: Detection of enolic proton (δ ~15–16 ppm in DMSO-d₆) and absence of diketone methylene protons in the enol form.

- IR spectroscopy: Stretching vibrations at ~1600 cm⁻¹ (C=O) and ~3400 cm⁻¹ (-OH) indicate equilibrium .

- X-ray crystallography: Resolves solid-state structure, showing dominance of diketone form due to intramolecular H-bonding .

Advanced: Stability and Degradation Pathways

Q. Q4. What methodologies identify decomposition products of this compound under oxidative conditions?

Answer:

- Accelerated stability testing: Expose to 40°C/75% RH for 6 months. Monitor via:

- HPLC-MS: Detect degradation products (e.g., 4-hydroxyphenylacetic acid via diketone cleavage).

- EPR spectroscopy: Identify radical intermediates in autoxidation pathways .

- Mitigation: Use antioxidants (e.g., BHT) in storage buffers to suppress radical formation .

Basic Biological Screening

Q. Q5. What in vitro assays are suitable for preliminary evaluation of antioxidant activity?

Answer:

- DPPH assay: Measures radical scavenging (IC₅₀ ~50 µM reported for this compound) .

- FRAP assay: Quantifies reduction of Fe³+ to Fe²+; correlate with phenolic -OH group count.

- Cell-based assays: Use HepG2 cells with H₂O₂-induced oxidative stress; monitor glutathione levels via LC-MS .

Advanced: Designing Derivatives for Enhanced Bioactivity

Q. Q6. How can QSAR modeling guide the design of this compound derivatives with improved anticancer activity?

Answer:

- Descriptor selection: Include logP (lipophilicity), polar surface area (PSA), and H-bond donor/acceptor counts.

- Structural modifications:

- Validation: Synthesize top-predicted analogs and test in 3D tumor spheroid models .

Basic Analytical Method Validation

Q. Q7. What HPLC conditions ensure accurate quantification of this compound in complex mixtures?

Answer:

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase: Methanol:buffer (65:35 v/v; buffer = 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H₂O, pH 4.6) .

- Detection: UV at 280 nm (λₘₐₓ for diketone).

- Validation parameters: Linearity (R² >0.999), LOD (0.1 µg/mL), and recovery (98–102%) .

Advanced: Mechanistic Studies in Enzyme Inhibition

Q. Q8. How can researchers elucidate the mechanism of α-glucosidase inhibition by this compound?

Answer:

- Kinetic assays: Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive).

- Fluorescence quenching: Monitor tryptophan residues in the enzyme; calculate Stern-Volmer constants .

- Molecular dynamics (MD) simulations: Model binding to the active site; validate with site-directed mutagenesis .

Ethical and Safety Considerations

Q. Q9. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Spill management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- Environmental impact: Avoid aqueous release; use activated carbon filtration in waste streams .

Advanced: Comparative Analysis with Structural Analogs

Q. Q10. How does substituting the 4-hydroxyphenyl group with fluorophenyl or methoxyphenyl alter reactivity?

Answer:

- Electron-withdrawing groups (e.g., -F): Increase electrophilicity of diketone, enhancing nucleophilic addition rates (e.g., 4-fluoro analog reacts 3x faster with hydrazine) .

- Electron-donating groups (e.g., -OCH₃): Stabilize enolate intermediates, improving catalytic asymmetric reactions .

- Validation: Compare reaction kinetics via stopped-flow spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.